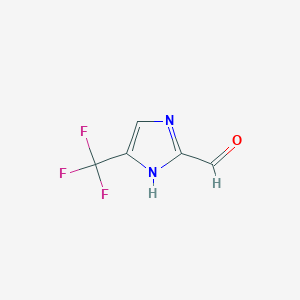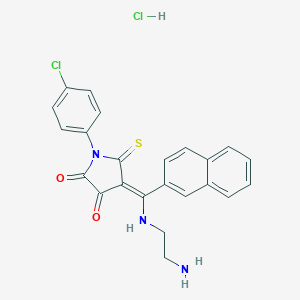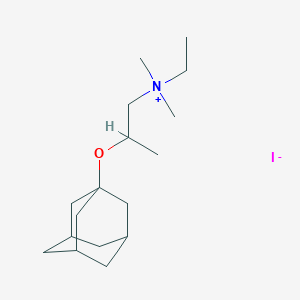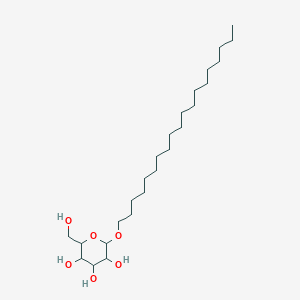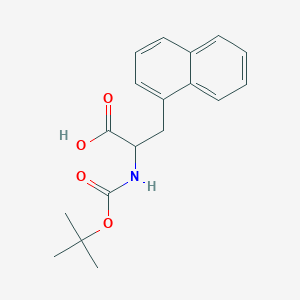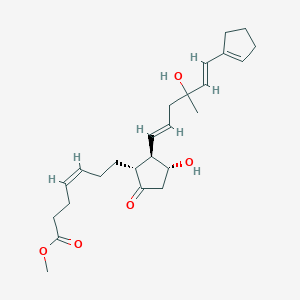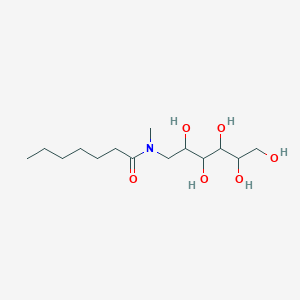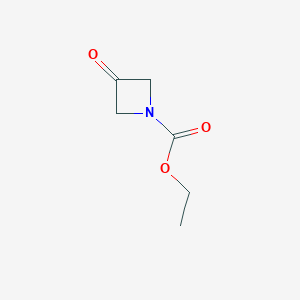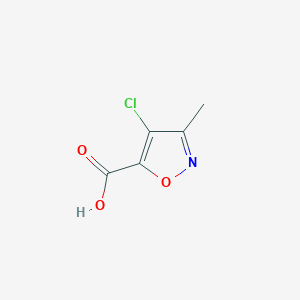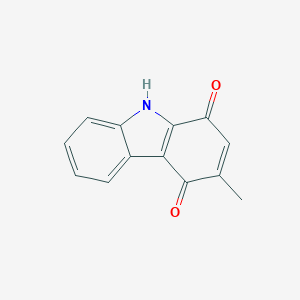
Murrayaquinone A
Descripción general
Descripción
Murrayaquinone A is a carbazolequinone alkaloid isolated from the root bark of Murraya euchrestifolia Hayata. This compound has been found to exhibit cardiotonic activity on heart muscle, making it a subject of interest in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The total synthesis of Murrayaquinone A can be achieved starting from commercially available 3-acylindole. The synthesis involves eight steps and includes a key palladium-catalyzed intramolecular α-C-H alkenylation of an indole derivative to construct the carbazole A ring . Another method involves the use of 2-chloroindole-3-carbaldehyde as a starting material, which undergoes a series of electrocyclic reactions to form the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Murrayaquinone A undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted carbazole compounds.
Aplicaciones Científicas De Investigación
Murrayaquinone A has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other carbazole derivatives.
Biology: The compound exhibits cardiotonic activity, making it useful in studies related to heart muscle function.
Medicine: Its potential cardiotonic effects are being explored for therapeutic applications.
Industry: This compound and its derivatives are studied for their potential use in pharmaceuticals and other chemical industries
Mecanismo De Acción
The mechanism by which Murrayaquinone A exerts its cardiotonic effects involves its interaction with heart muscle cells. The compound likely targets specific molecular pathways and receptors involved in cardiac muscle contraction, although the exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Murrayaquinone B, C, and D: These are closely related alkaloids isolated from the same plant source.
Murrayanine: Another carbazole alkaloid with similar structural features.
Furostifoline: A tetracyclic furo[3,2-a]carbazole alkaloid with similar biological activities.
Uniqueness
Murrayaquinone A is unique due to its specific cardiotonic activity, which is not as prominently observed in its similar compounds. Its distinct synthetic routes and the specific reactions it undergoes also contribute to its uniqueness .
Propiedades
IUPAC Name |
3-methyl-9H-carbazole-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c1-7-6-10(15)12-11(13(7)16)8-4-2-3-5-9(8)14-12/h2-6,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTABSPWPMYLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10142945 | |
| Record name | Murrayaquinone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10142945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100108-66-5 | |
| Record name | Murrayaquinone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100108665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Murrayaquinone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10142945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


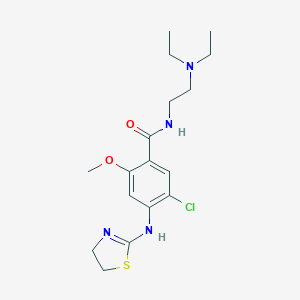
![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)
